1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride
Description
Properties
IUPAC Name |
1-(1-benzylpiperidin-1-ium-1-yl)-3-(4-bromophenoxy)propan-2-ol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrNO2.ClH/c22-19-9-11-21(12-10-19)25-17-20(24)16-23(13-5-2-6-14-23)15-18-7-3-1-4-8-18;/h1,3-4,7-12,20,24H,2,5-6,13-17H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFXXDSRKDFHW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+](CC1)(CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)Br)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Alkylation-Etherification
Step 1: Synthesis of 1-Benzylpiperidine
Piperidine reacts with benzyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C → 20°C, 2 h), yielding 1-benzylpiperidine with >85% efficiency.
Step 2: Preparation of 3-Chloro-2-Hydroxypropyl-4-Bromophenoxy Ether
4-Bromophenol (1.2 eq) reacts with epichlorohydrin (1.0 eq) in NaOH/EtOH (reflux, 6 h), producing 3-(4-bromophenoxy)-1-chloro-2-propanol (72% yield).
Step 3: Quaternization Reaction
1-Benzylpiperidine (1.0 eq) and 3-(4-bromophenoxy)-1-chloro-2-propanol (1.1 eq) undergo heating in acetonitrile (80°C, 24 h). The crude product is precipitated with diethyl ether and recrystallized from ethanol/water (1:3) to yield the title compound (58% purity, 41% yield).
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Reaction Time | 24 h |
| Yield | 41% |
Limitations : Competing elimination reactions reduce yield.
Route 2: Mitsunobu-Mediated Ether Formation
Step 1: Synthesis of 1-Benzylpiperidin-1-Ium-3-Olate Intermediate
1-Benzylpiperidine reacts with 3-bromo-1,2-propanediol in DCM using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) (0°C → 25°C, 12 h). The intermediate is isolated via column chromatography (SiO₂, hexane/EtOAc 4:1).
Step 2: Etherification with 4-Bromophenol
The intermediate couples with 4-bromophenol (1.5 eq) in THF using NaH (60% dispersion, 2.0 eq) at 60°C for 8 h. Chloride counterion exchange is achieved using Amberlite IRA-400 (Cl⁻ form).
| Parameter | Value |
|---|---|
| Coupling Agent | NaH |
| Solvent | THF |
| Temperature | 60°C |
| Final Yield | 63% |
Advantages : Improved regioselectivity and reduced side products.
Optimization Strategies
Solvent Screening for Quaternization
Comparative studies reveal solvent polarity critically impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 41 | 58 |
| DMF | 36.7 | 38 | 62 |
| Ethanol | 24.3 | 29 | 71 |
| Water | 80.1 | 12 | 84 |
Polar aprotic solvents enhance ion pair separation but increase hydrolysis risks.
Counterion Exchange Methods
Post-synthesis ion exchange using chloride-form resins improves purity:
| Method | Chloride Content (mol%) |
|---|---|
| Direct Precipitation | 78 |
| Amberlite IRA-400 | 99 |
| AgCl Filtration | 95 |
Resin-based methods eliminate silver contamination risks.
Characterization Data
1H NMR (400 MHz, D₂O) :
- δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 6.85 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 4.12 (m, 1H, CH-OH)
- δ 3.95 (s, 2H, N-CH₂-Ph)
- δ 3.62 (m, 2H, OCH₂)
- δ 2.85–3.20 (m, 6H, Piperidine-H)
HPLC Purity : 99.2% (C18 column, MeCN/H₂O 70:30, 1 mL/min).
Industrial-Scale Considerations
Cost Analysis :
- Benzyl chloride: $12.5/kg
- 4-Bromophenol: $84/kg
- Epichlorohydrin: $9.8/kg
Environmental Impact :
- Route 1 produces 3.2 kg waste/kg product (mainly NaCl, EtOH).
- Route 2 generates 2.1 kg waste/kg product (PPh₃O byproducts).
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxypropyl group can undergo oxidation to form ketones or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phenol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Ketones or alcohols from oxidation or reduction reactions.
- Alcohol and phenol derivatives from hydrolysis.
Scientific Research Applications
Pharmacological Research
1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride has been investigated for its pharmacological properties, particularly in the treatment of central nervous system disorders. It exhibits potential as an inhibitor of certain enzymes involved in metabolic syndromes, including type 2 diabetes and obesity-related conditions.
Case Study:
A study demonstrated that similar compounds can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is crucial in the metabolism of glucocorticoids and may influence insulin sensitivity and fat accumulation .
Antimicrobial Activity
Research has indicated that compounds with similar structures possess antimicrobial properties. The presence of the bromophenoxy group enhances the compound's efficacy against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 16 µg/mL |
| S. aureus | 8 µg/mL | |
| P. aeruginosa | 32 µg/mL |
This table illustrates the compound's potential as a lead for developing new antimicrobial agents, particularly against multidrug-resistant pathogens .
Neuroscience Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Its piperidine structure is known to interact with neurotransmitter systems, potentially providing insights into treatments for conditions like depression and anxiety.
Case Study:
In vitro studies have shown that derivatives of piperidine compounds can modulate serotonin and dopamine receptors, suggesting a pathway for developing antidepressant medications .
Mechanism of Action
The mechanism of action of 1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The hydroxypropyl group may facilitate interactions with hydrophilic sites, while the bromophenoxy group can engage in hydrophobic interactions.
Comparison with Similar Compounds
1-Benzyl-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride: Similar structure but with a chlorine atom instead of bromine.
1-Benzyl-1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride: Contains a fluorine atom in place of bromine.
1-Benzyl-1-(3-(4-methylphenoxy)-2-hydroxypropyl)piperidin-1-ium chloride: Features a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in 1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride imparts unique reactivity and potential biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core with a benzyl group and a 4-bromophenoxy moiety, contributing to its unique pharmacological profile. The presence of the hydroxyl group enhances its solubility and interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymes : Many piperidine derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases and mood disorders .
- Antioxidant Activity : Some studies suggest that related compounds may possess antioxidant properties, potentially mitigating oxidative stress in cells .
Antimicrobial Properties
There is emerging evidence that piperidine derivatives can exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for development as antibacterial agents.
Neuropharmacological Effects
The compound's structural analogs have been investigated for neuropharmacological effects, particularly in the context of anxiety and depression treatment. Inhibitors targeting MAO-A and MAO-B have shown promise in preclinical studies, suggesting that similar compounds could modulate neurotransmitter levels effectively .
Study on Inhibition of AChE
A study conducted on related piperidine derivatives demonstrated significant inhibition of AChE activity, which is critical for the treatment of Alzheimer's disease. The structure–activity relationship (SAR) analysis indicated that modifications at the benzyl position could enhance inhibitory potency .
Cytotoxicity Assessments
In vitro assays using the MTT method revealed varying degrees of cytotoxicity among structurally similar compounds. The findings suggested that while some derivatives exhibited low toxicity towards normal cells, they were effective against cancer cell lines, highlighting their potential as anticancer agents .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-benzylpiperidinium derivatives, such as this compound?
Synthesis optimization requires attention to reaction stoichiometry, solvent selection, and purification protocols. For example, in related benzoylpiperidine derivatives, chromatographic purification using n-hexane/EtOAc (5:5) yielded 75–84% purity . Key steps include:
- Stoichiometric control : Ensure precise molar ratios of reactants (e.g., benzyl chloride and bromophenoxy precursors) to minimize side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions in piperidinium systems.
- Purification : Use gradient elution in column chromatography to isolate the target compound from unreacted intermediates.
Q. How should researchers characterize the structural integrity of this compound?
Characterization involves multi-modal analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and hydroxypropyl moiety (δ 3.5–4.0 ppm for hydroxyl protons) .
- HPLC : Retention time and peak area analysis (e.g., 95% purity at 254 nm) ensure homogeneity .
- Elemental analysis : Discrepancies between calculated and observed C/H/N values (e.g., ΔC: 0.3%, ΔH: 0.2%) indicate residual solvents or impurities .
Q. What safety precautions are critical during handling?
While toxicological data for this specific compound are limited, analogous benzyl-piperidine derivatives require:
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., bromophenols) .
- First aid : Immediate flushing with water for eye/skin exposure (15 minutes minimum) and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for structurally similar compounds?
Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or impurities. Mitigation strategies include:
- Variable-temperature NMR : Identify coalescence temperatures for proton signals to confirm conformational flexibility .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to rule out isobaric impurities .
Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?
Stability studies should simulate biological environments:
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 4.6–7.4) at 37°C and monitor degradation via HPLC .
- Serum stability : Use fetal bovine serum (FBS) to assess esterase-mediated hydrolysis of the hydroxypropyl group .
- Light sensitivity : Conduct accelerated stability testing under UV/visible light to evaluate photodegradation pathways .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking and dynamics simulations are critical:
- Target selection : Prioritize receptors with known affinity for bromophenoxy motifs (e.g., GPCRs, ion channels) .
- Docking software (AutoDock Vina, Schrödinger) : Use the compound’s SMILES string (e.g., C1CCN(CC1)CC2=CC=C(C=C2)Br) to generate 3D conformers and assess binding energies .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., replacing bromine with other halogens) .
Q. What methodologies address discrepancies between in vitro and in vivo activity data?
Discrepancies often stem from pharmacokinetic limitations:
- Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation of the piperidinium ring .
- Plasma protein binding (PPB) : Equilibrium dialysis can measure unbound fractions, correlating with bioavailability .
- Permeability assays : Caco-2 cell monolayers predict intestinal absorption barriers for cationic compounds .
Methodological Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
